N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide

Lipophilicity Physicochemical property 3,5‑dimethylbenzamide

This 5-amido-oxindole features a 3,5-dimethylbenzamide moiety, offering a distinct regioisomeric pattern for SAR studies. As 'dark chemical matter' with zero publicly annotated bioactivity, it enables unbiased chemoproteomic profiling and novel target discovery. The symmetric meta-dimethyl arrangement provides unique steric/electronic properties, while the non-hydroxamate benzamide scaffold serves as a starting point for HDAC/bromodomain inhibitor design with improved PK profiles. Diversify your screening decks beyond canonical 3-substituted oxindoles. Inquire now for bulk pricing and custom synthesis options.

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
CAS No. 921812-87-5
Cat. No. B6571911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide
CAS921812-87-5
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C
InChIInChI=1S/C19H20N2O2/c1-4-21-17-6-5-16(10-14(17)11-18(21)22)20-19(23)15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,20,23)
InChIKeyDGGOOYDMWVGODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1‑Ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,5‑dimethylbenzamide – Oxindole‑Benzamide Scaffold Profile


N‑(1‑ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,5‑dimethylbenzamide (CAS 921812‑87‑5) belongs to the 5‑amido‑oxindole class, a scaffold frequently explored for kinase and epigenetic target modulation [REFS‑1]. The molecule combines an N‑ethyl‑2‑oxindole core with a 3,5‑dimethylbenzamide moiety (molecular formula C₁₉H₂₀N₂O₂, exact mass 308.1525 g mol⁻¹) [REFS‑2]. This specific regio‑ and substitution pattern distinguishes it from other 5‑amido‑oxindoles that populate commercial screening collections; however, no primary target‑annotated bioactivity data have been published in peer‑reviewed literature or curated into authoritative databases such as ChEMBL, BindingDB or PubChem at the time of compilation [REFS‑2].

Why In‑Class 5‑Amido‑Oxindoles Cannot Be Interchanged with N‑(1‑Ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,5‑dimethylbenzamide


Minor modifications on the 5‑amido‑oxindole scaffold – particularly the benzamide ring substitution pattern – can produce dramatic shifts in target selectivity, potency, and physicochemical properties. Literature on structurally related N‑hydroxybenzamide‑2‑oxindolines demonstrates that even single‑atom changes alter HDAC isoform selectivity profiles and cellular cytotoxicity by up to 4‑fold relative to SAHA [REFS‑1]. Consequently, generic interchange between the 3,5‑dimethylbenzamide derivative and its 3,4‑dimethyl, 4‑chloro, or unsubstituted benzamide analogues cannot be assumed without experimental verification of the differential activity vector.

Quantitative Differentiation Evidence for N‑(1‑Ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,5‑dimethylbenzamide vs. Closest Structural Analogs


Predicted Lipophilicity (clogP): 3,5‑Dimethyl vs. 3,4‑Dimethyl Substitution Pattern

The 3,5‑dimethyl substitution on the benzamide ring confers a distinct lipophilicity profile compared to the 3,4‑dimethyl regioisomer. Calculated clogP for the 3,5‑dimethyl derivative is approximately 3.23, whereas the 3,4‑dimethyl isomer has a calculated clogP of 3.23 as well – the values are essentially indistinguishable by standard in silico methods, indicating that lipophilicity alone does not differentiate the two regioisomers [REFS‑1]. However, the topological polar surface area (TPSA) may differ slightly due to the symmetry of the 3,5‑substitution (predicted TPSA ≈ 38.9 Ų for the 3,4‑dimethyl isomer), with the 3,5‑dimethyl isomer expected to exhibit a very similar TPSA [REFS‑1]. The methyl groups in the meta positions create a symmetric steric environment around the amide carbonyl, which can influence hydrogen‑bonding geometry with target proteins relative to the asymmetric 3,4‑pattern.

Lipophilicity Physicochemical property 3,5‑dimethylbenzamide

Oxindole Scaffold Class‑Level Kinase Inhibition Potential

The 2‑oxindole (indolin‑2‑one) scaffold is a privileged structure in kinase inhibitor discovery, exemplified by the approved agents sunitinib and nintedanib [REFS‑1]. Multiple SAR studies demonstrate that 5‑amido‑substituted oxindoles can engage the ATP‑binding pocket of receptor tyrosine kinases (e.g., VEGFR‑2, PDGFR, FGFR) [REFS‑1][REFS‑2]. The 3,5‑dimethylbenzamide moiety in the target compound introduces a symmetric, moderately lipophilic cap that may orient differently within the kinase hinge region compared to mono‑substituted or halogenated benzamide analogues. However, no direct kinase profiling data for this specific compound have been published; the evidence presented is class‑level inference based on the well‑established kinase‑inhibitory properties of the oxindole chemotype.

Kinase inhibition Oxindole scaffold Tyrosine kinase

Comparative Commercial Availability and Purity Specifications Within the 5‑Amido‑Oxindole Series

The target compound (CAS 921812‑87‑5) is catalogued by multiple commercial vendors with a standard purity specification of ≥95 % (HPLC) [REFS‑1]. Its close regioisomer, N‑(1‑ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,4‑dimethylbenzamide (CAS 921837‑40‑3), is also available at ≥95 % purity [REFS‑2]. The 4‑chloro analogue (CAS 921837‑02‑7) and the unsubstituted benzamide analogue (CAS 921814‑00‑8) are similarly catalogued at research‑grade purity [REFS‑1]. No vendor‑supplied certificate of analysis or batch‑specific purity data were publicly accessible at the time of compilation. The absence of publicly reported biological annotation differentiates the 3,5‑dimethyl variant from the more extensively characterized (albeit still sparsely annotated) 3,4‑dimethyl analogue for which preliminary DHFR inhibition and MCF‑7 cytotoxicity data have been mentioned in vendor descriptions [REFS‑2].

Commercial sourcing Purity specification 5‑amido‑oxindole

Selected Application Scenarios for N‑(1‑Ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,5‑dimethylbenzamide


Kinase‑Focused Screening Library Diversification (Oxindole Chemotype Expansion)

Incorporation of this compound into kinase‑focused screening decks can diversify the oxindole chemical space beyond the canonical 3‑substituted oxindole phenotype (e.g., sunitinib, nintedanib). The 5‑amido‑oxindole vector, as evidenced by class‑level SAR studies demonstrating that 2‑oxindoline‑based benzamides potently engage enzyme active sites [REFS‑1], offers an underexplored hinge‑binding geometry that may identify hits against kinases resistant to existing oxindole‑based inhibitors.

‘Dark Chemical Matter’ Profiling in Chemoproteomic Campaigns

Because the compound carries zero publicly annotated bioactivity records in authoritative databases [REFS‑2], it qualifies as ‘dark chemical matter’ – a valuable asset for chemoproteomic profiling studies (e.g., thermal proteome profiling or affinity‑based target deconvolution). Its selection in such studies avoids the target‑bias inherent to compounds with pre‑existing annotation, enabling unbiased discovery of novel target‑ligand interactions.

Structure‑Activity Relationship (SAR) Probe in Oxindole‑Benzamide Series

When used alongside its 3,4‑dimethyl, 4‑chloro, and unsubstituted benzamide analogues, the 3,5‑dimethyl substitution pattern serves as a regioisomeric SAR probe. The symmetric meta‑dimethyl arrangement provides a distinct steric and electronic environment at the amide carbonyl, which may yield differential hydrogen‑bonding interactions with protein targets relative to the asymmetric 3,4‑pattern [REFS‑2]. This makes the compound valuable for systematic SAR exploration of oxindole‑benzamide chemical space.

Epigenetic Target Screening (HDAC and Bromodomain Panel)

Given the demonstrated capacity of structurally related 2‑oxindoline‑based N‑hydroxybenzamides to inhibit HDAC enzymes with sub‑micromolar potency [REFS‑1], this compound – bearing a non‑hydroxamate benzamide – can serve as a selectivity control or as a starting scaffold for designing isoform‑selective HDAC or bromodomain inhibitors that avoid the pharmacokinetic liabilities associated with hydroxamic acid zinc‑binding groups.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.